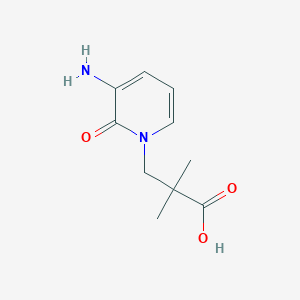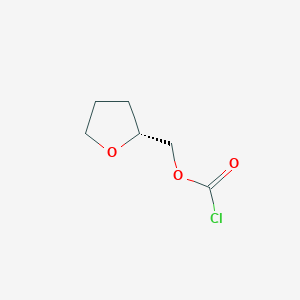
(2R)-oxolan-2-ylmethyl chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-oxolan-2-ylmethyl chloroformate is an organic compound that belongs to the class of chloroformates It is characterized by the presence of an oxolane ring and a chloroformate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-oxolan-2-ylmethyl chloroformate typically involves the reaction of oxolane derivatives with phosgene or its equivalents. One common method is the reaction of (2R)-oxolan-2-ylmethanol with phosgene in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chloroformate group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of phosgene. The use of alternative reagents such as triphosgene can also be considered to minimize the risks associated with phosgene.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-oxolan-2-ylmethyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form (2R)-oxolan-2-ylmethanol and carbon dioxide.
Reduction: It can be reduced to (2R)-oxolan-2-ylmethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Bases: Pyridine, triethylamine
Reducing Agents: Lithium aluminum hydride
Major Products Formed
Carbamates: Formed from the reaction with amines
Carbonates: Formed from the reaction with alcohols
(2R)-oxolan-2-ylmethanol: Formed from hydrolysis or reduction
Aplicaciones Científicas De Investigación
(2R)-oxolan-2-ylmethyl chloroformate has several applications in scientific research:
Biology: It can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-oxolan-2-ylmethyl chloroformate involves the formation of reactive intermediates that can interact with nucleophiles. The chloroformate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other substrates. This reactivity is exploited in various chemical transformations and modifications.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl chloroformate
- Ethyl chloroformate
- Benzyl chloroformate
Comparison
Compared to other chloroformates, (2R)-oxolan-2-ylmethyl chloroformate is unique due to the presence of the oxolane ring, which imparts different reactivity and properties. The oxolane ring can influence the steric and electronic environment of the chloroformate group, leading to distinct reaction pathways and applications.
Propiedades
Fórmula molecular |
C6H9ClO3 |
|---|---|
Peso molecular |
164.59 g/mol |
Nombre IUPAC |
[(2R)-oxolan-2-yl]methyl carbonochloridate |
InChI |
InChI=1S/C6H9ClO3/c7-6(8)10-4-5-2-1-3-9-5/h5H,1-4H2/t5-/m1/s1 |
Clave InChI |
JUEYJVZDCUZWDX-RXMQYKEDSA-N |
SMILES isomérico |
C1C[C@@H](OC1)COC(=O)Cl |
SMILES canónico |
C1CC(OC1)COC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13550830.png)
![2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13550836.png)
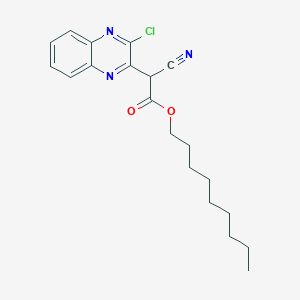
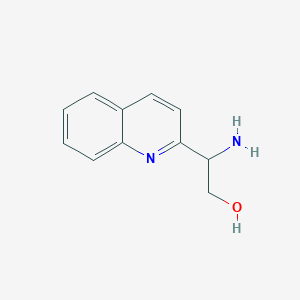

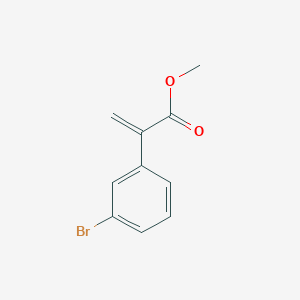
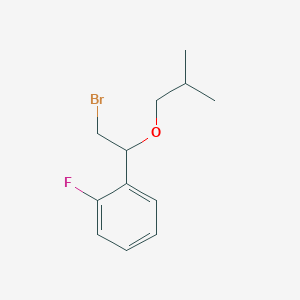
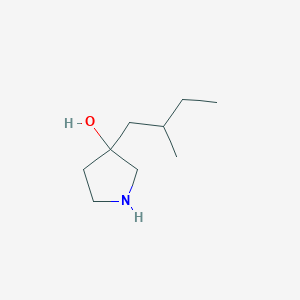

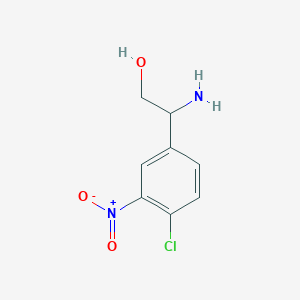
![7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13550886.png)
